An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 5-(difluoromethyl)-1H-pyrazole-4-carboxylate
An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 5-(difluoromethyl)-1H-pyrazole-4-carboxylate
Introduction: The Significance of Fluorinated Pyrazoles in Modern Chemistry
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of biologically active compounds.[1][2] The strategic introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, often enhancing metabolic stability, binding affinity, and lipophilicity. The difluoromethyl group (-CHF₂) is of particular interest as it can act as a bioisostere for hydroxyl or thiol groups, potentially modulating interactions with biological targets.
Molecular Structure and Key Spectroscopic Features
A thorough understanding of the molecule's structure is the first step in interpreting its spectral data. The key structural features of ethyl 5-(difluoromethyl)-1H-pyrazole-4-carboxylate that will be interrogated by spectroscopic methods are highlighted below.
Caption: Molecular structure of ethyl 5-(difluoromethyl)-1H-pyrazole-4-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a fluorinated compound like this, ¹⁹F NMR is also indispensable.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other nuclei. The predicted chemical shifts (δ) in ppm are relative to tetramethylsilane (TMS).
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale & Expert Insights |
| N-H | ~13.0 - 14.0 | broad singlet (br s) | - | The pyrazole N-H proton is acidic and often appears as a broad, downfield signal due to hydrogen bonding and exchange. Its chemical shift can be highly dependent on solvent and concentration. |
| C₃-H | ~8.10 | singlet (s) | - | This is the sole proton directly attached to the pyrazole ring. In similar pyrazole-4-carboxylates, this proton appears as a sharp singlet significantly downfield (~8.0 ppm) due to the anisotropic effects of the heterocyclic ring and the adjacent ester group.[4] |
| -CHF₂ | ~6.8 - 7.2 | triplet (t) | ²JHF ≈ 55-60 Hz | The proton of the difluoromethyl group will be split into a triplet by the two equivalent fluorine atoms. This large two-bond H-F coupling is highly characteristic and a key diagnostic signal.[5] |
| -OCH₂CH₃ | ~4.35 | quartet (q) | ³JHH ≈ 7.1 Hz | The methylene protons of the ethyl ester are deshielded by the adjacent oxygen atom and are split by the three methyl protons into a quartet. |
| -OCH₂CH₃ | ~1.38 | triplet (t) | ³JHH ≈ 7.1 Hz | The methyl protons of the ethyl ester are split into a triplet by the two adjacent methylene protons. |
¹⁹F NMR Spectroscopy: A Window into Fluorine Chemistry
¹⁹F NMR is highly sensitive and offers a wide chemical shift range, making it excellent for identifying fluorinated groups.
| Fluorine Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale & Expert Insights |
| -CHF₂ | ~ -110 to -120 | doublet (d) | ²JHF ≈ 55-60 Hz | The two fluorine atoms of the -CHF₂ group are chemically equivalent and will be split into a doublet by the single proton attached to the same carbon. The chemical shift is typical for geminal difluoroalkanes attached to an aromatic ring. |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments. The presence of fluorine introduces characteristic C-F coupling, which provides invaluable structural information.
| Carbon Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale & Expert Insights |
| C=O (ester) | ~162 | singlet (s) | - | The carbonyl carbon of the ester group appears in the typical downfield region for esters. |
| C₅ (pyrazole) | ~145 | triplet (t) | ²JCF ≈ 25-30 Hz | The pyrazole carbon directly attached to the -CHF₂ group will be significantly deshielded and will appear as a triplet due to two-bond coupling to the fluorine atoms. |
| C₃ (pyrazole) | ~138 | singlet (s) | - | The protonated carbon of the pyrazole ring. |
| C₄ (pyrazole) | ~110 | singlet (s) | - | The pyrazole carbon bearing the ester group. Its chemical shift is shifted upfield relative to the other ring carbons. |
| -CHF₂ | ~115 | triplet (t) | ¹JCF ≈ 235-245 Hz | The carbon of the difluoromethyl group exhibits a very large one-bond coupling constant with the two fluorine atoms, resulting in a characteristic triplet. This is a definitive signal for the -CHF₂ group. |
| -OCH₂CH₃ | ~61 | singlet (s) | - | The methylene carbon of the ethyl ester. |
| -OCH₂CH₃ | ~14 | singlet (s) | - | The terminal methyl carbon of the ethyl ester. |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through analysis of its fragmentation patterns under ionization.
-
Molecular Ion (M⁺): The expected exact mass for C₇H₈F₂N₂O₂ is 190.0554. In high-resolution mass spectrometry (HRMS), observing a peak at or very near this m/z value would confirm the molecular formula. The nominal molecular weight is 190.15.[3]
-
Key Fragmentation Pathways: Electron Impact (EI) ionization would likely lead to characteristic fragmentation. The major fragmentation patterns for esters and pyrazoles can be predicted.
Caption: Predicted major fragmentation pathways for the title compound in EI-MS.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending).
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Expert Insights |
| ~3100 - 3300 | N-H Stretch | Pyrazole N-H | A broad absorption is expected due to hydrogen bonding. |
| ~2900 - 3000 | C-H Stretch | Ethyl group C-H | Typical aliphatic C-H stretching vibrations. |
| ~1700 - 1725 | C=O Stretch | Ester Carbonyl | A strong, sharp absorption band is characteristic of the ester C=O group. For a similar pyrazole ester, this was observed at 1702 cm⁻¹.[4] |
| ~1500 - 1600 | C=N, C=C Stretch | Pyrazole Ring | Stretching vibrations within the aromatic pyrazole ring. |
| ~1250 - 1300 | C-O Stretch | Ester C-O | Asymmetric C-O stretching of the ester linkage. |
| ~1050 - 1150 | C-F Stretch | Difluoromethyl C-F | Strong absorptions corresponding to the stretching of the carbon-fluorine bonds. These are often intense and can be diagnostic. |
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of the spectroscopic data, the following standardized protocols should be employed.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of ethyl 5-(difluoromethyl)-1H-pyrazole-4-carboxylate in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts, particularly for the N-H proton.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum with a 30° pulse angle and a relaxation delay of 2 seconds.
-
Typically, 16-32 scans are sufficient for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A 45° pulse angle and a relaxation delay of 2-5 seconds are recommended.
-
A higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum. If proton coupling information is desired, a proton-coupled spectrum should also be acquired.
-
A standard pulse sequence for ¹⁹F is typically sufficient.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase and baseline correct the spectra.
-
Calibrate the ¹H and ¹³C spectra to the residual solvent peak. For ¹⁹F, an external or internal standard (e.g., CFCl₃) is used.
-
Integrate the peaks in the ¹H spectrum to determine proton ratios.
-
Mass Spectrometry (LC-MS) Protocol
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system, preferably with a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.
-
Chromatography: Inject a small volume (1-5 µL) onto a C18 reverse-phase column. Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid to promote ionization).
-
Mass Analysis:
-
Use Electrospray Ionization (ESI) in positive ion mode to generate the protonated molecule [M+H]⁺.
-
Acquire data over a mass range of m/z 50-500.
-
For fragmentation data (MS/MS), perform collision-induced dissociation (CID) on the isolated [M+H]⁺ ion.
-
FT-IR Spectroscopy Protocol
-
Sample Preparation:
-
Solid (KBr Pellet): Grind 1-2 mg of the compound with ~100 mg of dry potassium bromide (KBr). Press the mixture into a transparent pellet. This method is excellent for resolving sharp peaks.
-
Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This is a faster method requiring minimal sample preparation.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.
Caption: Experimental workflow for the comprehensive spectroscopic analysis.
Conclusion
The structural elucidation of ethyl 5-(difluoromethyl)-1H-pyrazole-4-carboxylate is achieved through a synergistic application of NMR, MS, and IR spectroscopy. Each technique provides a unique piece of the structural puzzle. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, with characteristic couplings to fluorine providing definitive evidence for the difluoromethyl group's placement. ¹⁹F NMR offers a direct and sensitive confirmation of the fluorine environment. Mass spectrometry confirms the molecular weight and formula, while its fragmentation patterns support the proposed structure. Finally, IR spectroscopy provides a rapid check for the key functional groups, such as the ester carbonyl and pyrazole N-H. Together, these methods provide a self-validating system, ensuring the identity and purity of this valuable synthetic intermediate for researchers in drug development and materials science.
References
-
Viveka, S., Vasantha, G., Dinesha, Naveen, S., Lokanath, N. K., & Nagaraja, G. K. (2016). Synthesis, characterization, single crystal X-ray diffraction and DFT studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Molecular Crystals and Liquid Crystals, 629(1), 135-145. Available from: [Link]
-
PubChem. (n.d.). Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate. Retrieved January 24, 2026, from [Link]
-
PubChem. (n.d.). Ethyl 3-difluoromethyl-1-methyl-4-pyrazole carboxylate. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (n.d.). Figure 1: FTIR Spectrum of the Synthesized (a) Heterocyclic Compound.... Retrieved January 24, 2026, from [Link]
-
New Journal of Chemistry. (2020). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (2017). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved January 24, 2026, from [Link]
-
JEOL. (n.d.). Fluorine NMR. Retrieved January 24, 2026, from [Link]
-
PubMed. (2007). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. Retrieved January 24, 2026, from [Link]
-
National Center for Biotechnology Information. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (2015). Mass spectrometric study of some pyrazoline derivatives. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (2012). Synthesis, Fourier Transforms Infrared Spectral Study of New Heterocyclic Oxazinane and Oxazepine Compounds. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (2022). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved January 24, 2026, from [Link]
-
MDPI. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Retrieved January 24, 2026, from [Link]
-
YouTube. (2014). FTIR Analysis of Hetrogeneous Catalyst. Retrieved January 24, 2026, from [Link]
-
NIST. (n.d.). Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. Retrieved January 24, 2026, from [Link]
-
National Institutes of Health. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved January 24, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. Retrieved January 24, 2026, from [Link]
-
AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (n.d.). An Overview of Fluorine NMR. Retrieved January 24, 2026, from [Link]
-
YouTube. (2020). PART 11: FLUORINE NMR SPECTROSCOPY FOR CSIR NET/GATE IIT JAM. Retrieved January 24, 2026, from [Link]
-
ChemSrc. (n.d.). CAS 936033-53-3 Ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate. Retrieved January 24, 2026, from [Link]
-
ACS Publications. (2026). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Retrieved January 24, 2026, from [Link]
-
YouTube. (2022). Lec-30 || Fragmentation pattern of esters || Methyl & higher esters || MacLafferty rearrangement. Retrieved January 24, 2026, from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved January 24, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 24, 2026, from [Link]
-
National Center for Biotechnology Information. (2016). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Retrieved January 24, 2026, from [Link]
-
Journal of Pharmaceutical Chemistry. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Retrieved January 24, 2026, from [Link]
